BO-Pro 1
Overview
Description
BO-Pro 1 is a fluorescent dye belonging to the class of cyanine monomer fluorescent probes. It is primarily used for cell nucleus staining due to its ability to bind specifically to double-stranded DNA. The compound is a Benzoxazolium derivative, with the full chemical name being 3-methyl-2-[[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl]-benzoxazolium, diiodide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BO-Pro 1 involves a series of chemical reactions starting with the formation of an intermediate product. This intermediate is then reacted with various reagents to form the final compound. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
BO-Pro 1 primarily undergoes binding reactions with double-stranded DNA. The compound does not fluoresce on its own but emits strong fluorescence when embedded in double-stranded DNA.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include double-stranded DNA and various buffers to maintain the appropriate pH and ionic strength. The reactions are typically carried out under mild conditions to preserve the integrity of the DNA.
Major Products Formed
Scientific Research Applications
BO-Pro 1 is widely used in scientific research due to its unique fluorescence properties and specificity in binding to DNA. Some of its applications include:
Chemistry: Used as a fluorescent probe in various assays to detect and quantify double-stranded DNA.
Biology: Employed in cell biology for staining cell nuclei and studying cell cycle dynamics.
Medicine: Utilized in diagnostic assays to detect DNA in clinical samples.
Industry: Applied in quality control processes to ensure the integrity of DNA samples.
Mechanism of Action
The mechanism of action of BO-Pro 1 involves its embedding into double-stranded DNA, which results in the emission of strong fluorescence. The positively charged side chain of the compound enhances its affinity for DNA, allowing it to bind specifically to double-stranded regions. This makes this compound a sensitive nucleic acid staining agent, useful in various fluorescence-based assays.
Comparison with Similar Compounds
BO-Pro 1 is spectrally similar to several other fluorescent dyes, including Protonex Green 500, iFluor 488, Alexa Fluor 488, TUNELyte Green, and HPTS . this compound is unique in its specific binding to double-stranded DNA and its strong fluorescence emission upon binding. This makes it a preferred choice for applications requiring high sensitivity and specificity in DNA staining .
List of Similar Compounds
- Protonex Green 500
- iFluor 488
- Alexa Fluor 488
- TUNELyte Green
- HPTS
Properties
IUPAC Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3S.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQPMRCZSJDPA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27I2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420723 | |
Record name | BO-PRO 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157199-57-0 | |
Record name | BO-PRO 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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